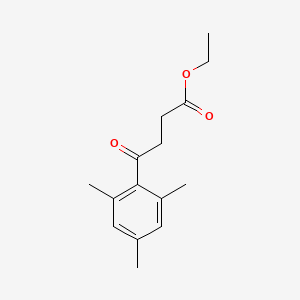

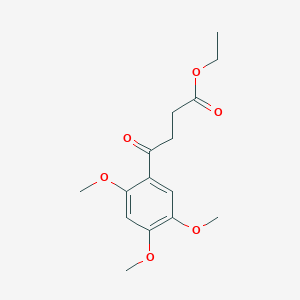

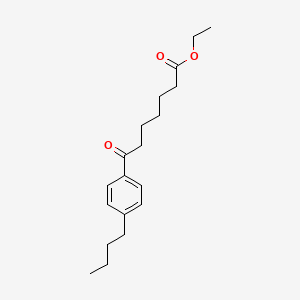

3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone

説明

The compound “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” is a chemical compound that contains a 1,3-dioxane ring. 1,3-Dioxane is a type of ether where the oxygen atoms are incorporated into a six-membered ring structure .

Synthesis Analysis

While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” were not found, a related compound, “1,3-Bis(1,3-dioxan-2-yl)-benzene”, was synthesized with a yield of 48% .科学的研究の応用

1. Fluorophores for Aluminum Detection

A study by Lambert et al. (2000) explored the use of phenyl-2-thiazoline fluorophores, which are structurally related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, for selective detection of aluminum (Al^3+). These compounds showed selectivity for Al^3+ over other metal ions and represented an initial stage in developing specific fluorophores for biological applications, such as studying intracellular aluminum levels (Lambert et al., 2000).

2. Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Thomoson and Dolbier (2013) demonstrated the use of fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy- and difluorothiomethoxy derivatives. This process, involving compounds related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, was efficient and environmentally friendly, offering moderate to good yields (Thomoson & Dolbier, 2013).

3. Synthesis of Nucleoside Analogues

Cadet et al. (1998) researched the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are structurally similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. These compounds, higher homologues of antiviral and anticancer 1,3-dioxolanes, showed promise in medical applications, although they exhibited no antiviral activity in the study (Cadet et al., 1998).

4. Heterogeneously Catalysed Condensations of Glycerol

Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and acetals, producing [1,3]dioxan-5-ols and related compounds. This research highlighted the potential of using 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives as novel platform chemicals, particularly for creating precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

5. Fluorescent Probes Sensing pH and Metal Cations

Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue, which are similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, as fluorescent probes. These probes demonstrated high sensitivity to pH changes and selectivity in detecting specific metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645927 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

CAS RN |

898786-02-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

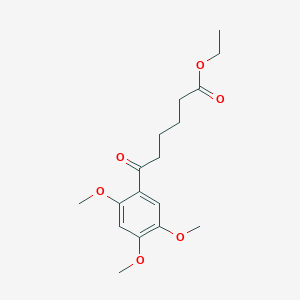

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)

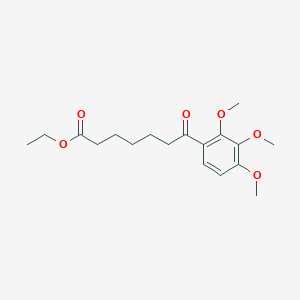

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)

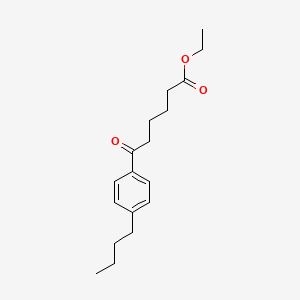

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)

![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)